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Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding
affinity of INJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase
(FAAH). The information presented herein is compiled from preclinical and clinical research to
support further investigation and development in related fields.

Core Mechanism and Target Engagement

JNJ-42165279 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme
responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide
(AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1][2]. By inhibiting
FAAH, JNJ-42165279 potentiates endocannabinoid signaling, a pathway with therapeutic
potential for mood and anxiety disorders, as well as pain management[1][3].

The compound acts as a covalently binding but slowly reversible selective inhibitor of FAAH[4].
Preclinical studies describe it as a substrate of the enzyme that inhibits its activity by covalent
binding to the catalytic site. The enzyme's activity is restored through the slow hydrolysis of the
drug fragment from the active site, leading to the regeneration of FAAHI[5].

Quantitative Analysis of Binding Affinity and Target
Engagement
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The binding affinity and in vivo target engagement of INJ-42165279 have been quantified
across various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of INJ-42165279

Target Species IC50 Reference
FAAH Human (recombinant) 70 £ 8 nM [61[7]
FAAH Rat (recombinant) 313 +£28 nM [6][7]

Table 2: In Vivo Target Engagement and Pharmacodynamic Effects in Humans
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Parameter Dose Effect Reference
Brain FAAH )

Single 2.5 mg dose >50% at trough [1]
Occupancy
Brain FAAH ] Appreciable

Single 5 mg dose [1]
Occupancy occupancy
Brain FAAH ) >80% at trough, 96-

Single 10 mg dose [1]
Occupancy 98% at Cmax
Brain FAAH )

Single 25 mg dose 96-98% at Cmax [1]
Occupancy
Brain FAAH )

Single 50 mg dose 96-98% at Cmax [1]
Occupancy

Single 10-100 mg 5.5-10-fold higher
Plasma AEA Increase [1]

dose than placebo
Plasma OEA and PEA  Single 10-100 mg 4.3-5.6-fold higher o
Increase dose than placebo
CSF AEA Increase (7 ] )

10 mg daily ~45-fold increase [1]
days)
CSF AEA Increase (7 ) )

25 mg daily ~41-fold increase [1]
days)
CSF AEA Increase (7 ] ]

75 mg daily ~77-fold increase [1]
days)
CSF OEA Increase (7 ) ]

10 mg daily ~6.6-fold increase [1]
days)
CSF OEA Increase (7 ) ]

25 mg daily ~5.8-fold increase [1]
days)
CSF OEA Increase (7 ) ]

75 mg daily ~7.4-fold increase [1]

days)

Signaling Pathway and Mechanism of Action
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The primary mechanism of action of INJ-42165279 is the inhibition of FAAH, which leads to an
increase in the levels of endogenous fatty acid amides. These lipids, in turn, modulate various
downstream signaling pathways.
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Experimental Protocols
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The following sections detail the methodologies employed in the characterization of JNJ-
42165279.

In Vitro FAAH Inhibition Assay

The inhibitory activity of INJ-42165279 on recombinant human and rat FAAH was quantified to
determine its IC50 values|[7].

Workflow:

Prepare Recombinant
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In Vitro FAAH Inhibition Assay Workflow

Quantification of JINJ-42165279 and Fatty Acid Amides
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The concentrations of INJ-42165279 and FAAs (AEA, OEA, PEA) in plasma and cerebrospinal
fluid (CSF) were determined using a validated liquid chromatography-tandem mass
spectrometry (LC/MS/MS) method[1].

Protocol Outline:

Sample Collection: Plasma and CSF samples were collected from study participants at
specified time points.

Sample Preparation: Proteins were precipitated from the samples, and the supernatant was
extracted.

LC/MS/MS Analysis: The extracted samples were injected into an LC/MS/MS system for
separation and quantification.

Data Analysis: The concentrations of JINJ-42165279 and FAAs were determined by
comparing their peak areas to those of known standards.

Leukocyte FAAH Activity Assay

To assess peripheral FAAH inhibition, FAAH activity was measured in leukocytes|[1].

Protocol Outline:

Leukocyte Isolation: Leukocytes were isolated from whole blood samples.

Cell Lysis: The isolated leukocytes were lysed to release intracellular enzymes, including
FAAH.

Enzyme Activity Assay: The lysate was incubated with a fluorescent or radiolabeled FAAH
substrate.

Measurement: The rate of product formation was measured to determine FAAH activity.

Data Analysis: FAAH activity in samples from JNJ-42165279-treated individuals was
compared to that in placebo-treated individuals to calculate the percent inhibition.
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Positron Emission Tomography (PET) for Brain FAAH

Occupancy

A PET study utilizing the FAAH tracer [11C]MK3168 was conducted to determine the
occupancy of FAAH in the brain following administration of INJ-42165279[1][3].
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Brain FAAH Occupancy PET Study Workflow

Selectivity Profile

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://pubmed.ncbi.nlm.nih.gov/29575526/
https://www.benchchem.com/product/b560100?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

JNJ-42165279 demonstrates high selectivity for FAAH. At a concentration of 10 pM, it did not
produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes,
transporters, and ion channels. Furthermore, it showed no inhibitory effects on cytochrome
P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this
concentration[6][7][8].

Conclusion

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of FAAH that effectively
engages its target in both central and peripheral tissues. The comprehensive data on its
binding affinity, target engagement, and pharmacodynamic effects, supported by detailed
experimental protocols, provide a solid foundation for its continued investigation in relevant
therapeutic areas. The high selectivity of INJ-42165279 further underscores its potential as a
targeted therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [JNJ-42165279: A Technical Overview of Target
Engagement and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560100#|nj-42165279-target-engagement-and-
binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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